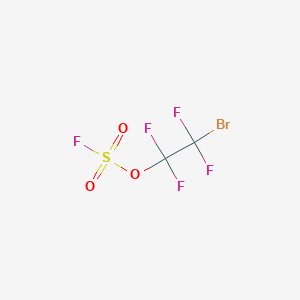

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester

Overview

Description

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester is a chemical compound with the molecular formula C2BrF5O3S. It is known for its unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester typically involves the reaction of fluorosulfuric acid with 2-bromo-1,1,2,2-tetrafluoroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using specialized equipment. The process is optimized to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of higher oxidation state products.

Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted derivatives of this compound.

Oxidation Reactions: Higher oxidation state products such as sulfonic acids.

Reduction Reactions: Lower oxidation state products such as alcohols and alkanes.

Scientific Research Applications

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester has a wide range of applications in scientific research, including:

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It can also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- Fluorosulfuric acid, 2-chloro-1,1,2,2-tetrafluoroethyl ester

- Fluorosulfuric acid, 2-iodo-1,1,2,2-tetrafluoroethyl ester

- Fluorosulfuric acid, 2-fluoro-1,1,2,2-tetrafluoroethyl ester

Uniqueness

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom allows for specific substitution reactions that are not possible with other halogenated derivatives.

Biological Activity

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester (CAS No. 757-02-8) is a synthetic compound with notable chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of fluorosulfuric acid with 2-bromo-1,1,2,2-tetrafluoroethanol. This process typically requires controlled conditions to ensure high purity and yield. The compound features a unique structure that includes both fluorosulfuric and bromine functionalities, which contribute to its reactivity and potential applications in various fields including biology and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been observed:

- Enzyme Modification : The compound can modify the active sites of enzymes, potentially altering their catalytic activity. This modification can lead to changes in metabolic pathways.

- Cellular Interaction : It may interact with cellular components such as proteins and lipids, influencing cell signaling pathways and cellular responses.

- Reactivity with Nucleophiles : The presence of the bromine atom allows for substitution reactions with nucleophiles, which can lead to the formation of various derivatives that may exhibit different biological activities.

In Vitro Studies

Research has indicated that fluoroalkyl esters like this compound can exhibit antimicrobial and cytotoxic properties. For instance:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : In cancer research, compounds with similar structures have shown potential in inducing apoptosis in cancer cells through various pathways including oxidative stress mechanisms .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various fluoroalkyl esters against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to fluoroalkyl esters exhibited significant antibacterial activity at specific concentrations .

- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of halogenated compounds on human cancer cell lines. The findings suggested that brominated compounds could induce cell death through apoptosis pathways mediated by reactive oxygen species (ROS) generation .

Comparative Analysis

To better understand the unique properties of fluoroalkyl esters like 2-bromo-1,1,2,2-tetrafluoroethyl ester, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Bromine substituent enhances reactivity |

| Fluorosulfuric acid, 2-chloro-1,1,2,2-tetrafluoroethyl ester | Low | Moderate | Chlorine substituent has different reactivity |

| Fluorosulfuric acid, 2-iodo-1,1,2,2-tetrafluoroethyl ester | High | Variable | Iodine enhances specific interactions |

Safety and Handling

Due to its chemical nature and potential biological effects, safety precautions are essential when handling fluoroalkyl esters. It is classified as hazardous due to its corrosive nature and potential toxicity upon exposure. Proper personal protective equipment (PPE) should be used during handling and experimentation.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-fluorosulfonyloxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF5O3S/c3-1(4,5)2(6,7)11-12(8,9)10 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGCKGYXWVQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OS(=O)(=O)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474812 | |

| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-02-8 | |

| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.